molecular formula C8H9ClN4 B1348340 6-Chloro-9-isopropyl-9H-purine CAS No. 500539-08-2

6-Chloro-9-isopropyl-9H-purine

Cat. No. B1348340
M. Wt: 196.64 g/mol
InChI Key: RZIIMNOJHLWYNA-UHFFFAOYSA-N
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Description

6-Chloro-9-isopropyl-9H-purine is a chemical compound . Its molecular formula is C8H9ClN4 and it appears as a solid .


Molecular Structure Analysis

The molecular structure of 6-Chloro-9-isopropyl-9H-purine is represented by the formula C8H9ClN4 . The InChI code for this compound is 1S/C8H9ClN4/c1-5(2)13-4-12-6-7(9)10-3-11-8(6)13/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

6-Chloro-9-isopropyl-9H-purine is a solid . Its molecular weight is 196.64 .

Scientific Research Applications

Synthesis and Chemical Reactions

6-Chloro-9-isopropyl-9H-purine serves as an intermediate in various chemical syntheses and reactions. For instance, it is utilized in the regioselective Sonogashira cross-coupling reactions to produce various alkynylated compounds (Ibrahim, Legraverend, & Chevot, 2011). Additionally, its derivatization through alkylation and subsequent reactions with different nucleophiles have been explored, yielding a range of compounds with potential biological activities (Ramzaeva et al., 1987).

Biological Activity

The compound has been a subject of research in the context of antiviral properties. Synthesis and testing of derivatives for antirhinovirus activity have shown the potential of 6-Chloro-9-isopropyl-9H-purine-based compounds in this area (Kelley, Linn, & Selway, 1989). Such research points towards the relevance of these derivatives in developing new antiviral agents.

Materials Chemistry

In the field of materials chemistry, 6-Chloro-9-isopropyl-9H-purine derivatives have been utilized in the synthesis of nucleoside analogs, contributing to the advancement of this area of research (Szarek, Vyas, & Achmatowicz, 1975). These findings highlight the versatile applications of the compound in various domains of chemical and material sciences.

Crystallography and Structural Analysis

The compound also plays a role in crystallography and structural analysis. For example, its derivatives have been used in the study of molecular structures and interactions, contributing to the understanding of molecular geometry and bonding (Trávníček & Štarha, 2013).

Green Chemistry

Finally, 6-Chloro-9-isopropyl-9H-purine is significant in the development of green chemistry protocols. Its derivatives have been synthesized using eco-friendly methods, emphasizing the importance of sustainable approaches in chemical synthesis (Maddila et al., 2016).

Safety And Hazards

The compound is considered hazardous. It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are primarily the respiratory system .

properties

IUPAC Name

6-chloro-9-propan-2-ylpurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4/c1-5(2)13-4-12-6-7(9)10-3-11-8(6)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIIMNOJHLWYNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C1N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10328863
Record name 6-Chloro-9-isopropyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-9-isopropyl-9H-purine

CAS RN

500539-08-2
Record name 6-Chloro-9-isopropyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 52A (268 mg, 1.44 mmol), triethyl orthoformate (2.4 ml, 14.36 mmol) and para-toluenesulfonic acid (27.3 mg, 0.144 mmol) were combined and heated at 115° C. overnight. Precipitation occurred upon cooling to room temperature. The precipitate was collected via filtration, rinsed with diethyl ether and dried under reduced pressure to yield the title compound 52B: 1H NMR (300 MHz, DMSO-d6) δ ppm 8.81 (1H, s), 8.78 (1H, s), 4.89 (1H, m), 1.58 (6H, d).
Quantity
268 mg
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
27.3 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
D Gergela, M Rouchal, P Bartoš… - … Section E: Structure …, 2013 - scripts.iucr.org
… 6-Chloro-9-isopropyl-9H-purine (100 mg, 0.51 mmol) and benzylamine (58 mg, 0.54 mmol) were dissolved in a mixture of DMSO (4 ml) and triethylamine (57 mg, 0.56 mmol). The …
Number of citations: 10 scripts.iucr.org
I Cerna, R Pohl, B Klepetarova… - The Journal of organic …, 2008 - ACS Publications
… Toluene (5 mL) was added through a septum to an argon-purged vial containing 6-chloro-9-isopropyl-9H-purine (3, 196.6 mg, 1 mmol), Pd(PPh 3 ) 4 (27.7 mg, 0.024 mmol), arylboronic …
Number of citations: 85 pubs.acs.org
M Tobrmanova, T Tobrman… - … of Czechoslovak Chemical …, 2011 - cccc.uochb.cas.cz
C 8 -Alkenylpurines were synthesized starting from purin-8-yl(allyl) acetates using Pd-catalyzed allylic substitution. The described protocol allows, by reaction of purin-8-yl(allyl) acetates …
Number of citations: 5 cccc.uochb.cas.cz
M Legraverend, O Ludwig, E Bisagni, S Leclerc… - Bioorganic & medicinal …, 1999 - Elsevier
Novel C-2, C-6, N-9 trisubstituted purines derived from the olomoucine/roscovitine lead structure were synthesized and evaluated for their ability to inhibit starfish oocyte CDK1/cyclin B, …
Number of citations: 93 www.sciencedirect.com
M Klečka, M Křováček, T Tobrman… - Collection of …, 2010 - cccc.uochb.cas.cz
… Formed solution of LDA was then dropwise added to a solution of 6-chloro-9-isopropyl-9H-purine (0.786 g, 4 mmol) and cooled to –78 C. The resulting yellow solution was stirred at –78 …
Number of citations: 2 cccc.uochb.cas.cz
L Li, J Hu, Y Fu, X Shi, H Du, J Xu, N Chen - Molecules, 2023 - mdpi.com
A direct regioselective CH cyanation of purines was developed through a sequential triflic anhydride activation, nucleophilic cyanation with TMSCN, followed by a process of base-…
Number of citations: 7 www.mdpi.com
BY Kim, JB Ahn, HW Lee, SK Kang, JH Lee… - European journal of …, 2004 - Elsevier
A series of substituted pyridines and purines containing 2,4-thiazolidinedione were designed and synthesized from their corresponding pyridines and purines. These synthesized …
Number of citations: 204 www.sciencedirect.com
M Legraverend, O Ludwig, S Leclerc… - Journal of Heterocyclic …, 2001 - Wiley Online Library
The synthesis of new purine derivatives designed to inhibit cell cycle regulating cyclin‐dependent kinases (CDKs), is reported. These compounds, related to olomoucine and roscovitine…
Number of citations: 15 onlinelibrary.wiley.com
G Dilek Celik, A Disli, Y Oner, L Acik - Medicinal Chemistry Research, 2013 - Springer
… The compound was prepared from 6-chloro-9-isopropyl-9H-purine (0.39 g, 2.0 mmol) as described above and purified by column chromatography on silica gel using ethyl acetate as …
Number of citations: 39 link.springer.com
S Barman, S Ghosh, R Roy, V Gupta, S Ghosh… - Scientific Reports, 2022 - nature.com
… In first step, the chlorine of 6-chloro-9-isopropyl-9H-purine (393 mg, 2 mmol, 1 equivalent), 4-(6-Chloropyrimidin-4-yl) morpholine (398 mg, 2 mmol, 1 equivalent) and 4,7-…
Number of citations: 1 www.nature.com

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